molecular formula C14H14BrN3 B2483205 Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)- CAS No. 185208-79-1

Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-

Cat. No.: B2483205
CAS No.: 185208-79-1
M. Wt: 304.191
InChI Key: INFICYWFFJLQLQ-UHFFFAOYSA-N
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Description

Benzamidine, n-(5-bromo-4,6-dimethyl-2-pyridinyl)-: is a chemical compound with the molecular formula C14H14BrN3 It is a derivative of benzamidine, where the amidine group is substituted with a 5-bromo-4,6-dimethyl-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamidine, n-(5-bromo-4,6-dimethyl-2-pyridinyl)- typically involves the reaction of benzamidine with 5-bromo-4,6-dimethyl-2-chloropyridine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of Benzamidine, n-(5-bromo-4,6-dimethyl-2-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzamidine, n-(5-bromo-4,6-dimethyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an aprotic solvent like DMF or DMSO.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as the corresponding amine.

    Substitution: Substituted derivatives, where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

Benzamidine, n-(5-bromo-4,6-dimethyl-2-pyridinyl)- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting proteases and other enzymes.

    Biochemical Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamidine, n-(5-bromo-4,6-dimethyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

    Benzamidine: The parent compound, which lacks the 5-bromo-4,6-dimethyl-2-pyridinyl substitution.

    N-(4-chlorophenyl)benzamidine: A derivative with a 4-chlorophenyl group instead of the 5-bromo-4,6-dimethyl-2-pyridinyl group.

    N-(2-pyridyl)benzamidine: A derivative with a 2-pyridyl group instead of the 5-bromo-4,6-dimethyl-2-pyridinyl group.

Uniqueness: Benzamidine, n-(5-bromo-4,6-dimethyl-2-pyridinyl)- is unique due to the presence of the 5-bromo-4,6-dimethyl-2-pyridinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry and biochemical research.

Properties

IUPAC Name

N'-(5-bromo-4,6-dimethylpyridin-2-yl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3/c1-9-8-12(17-10(2)13(9)15)18-14(16)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFICYWFFJLQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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